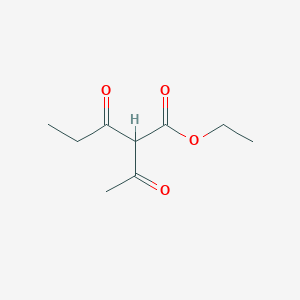

Ethyl 2-acetyl-3-oxopentanoate

Description

Significance in Organic Synthesis and Chemical Sciences

The significance of Ethyl 2-acetyl-3-oxopentanoate in chemical sciences stems directly from its molecular structure, which contains several reactive functional groups. As a derivative of β-keto esters, it possesses an acidic α-hydrogen at the C2 position, flanked by the ester and the C3-ketone, which facilitates the formation of a stabilized enolate. masterorganicchemistry.comwikipedia.org This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, such as alkylations. masterorganicchemistry.com

The compound serves as a valuable precursor in the synthesis of diverse and complex molecules. The multiple carbonyl groups can react with dinucleophiles to form heterocyclic compounds. For instance, reactions analogous to those of ethyl acetoacetate (B1235776) with reagents like urea (B33335) or hydrazines could potentially yield substituted pyrimidines or pyrazoles, respectively. shivajicollege.ac.in Its structure is typically achieved through the acylation of simpler β-keto ester dianions, a method that provides a route to a wide range of β,δ-diketo esters. These intermediates can undergo further reactions, making them useful in synthetic pathways for pharmaceuticals and other fine chemicals. medchemexpress.com While it lacks the specific capabilities of related compounds like diazo esters for carbene-mediated reactions, its utility lies in classic condensation and substitution chemistry, such as Claisen or aldol (B89426) condensations.

Historical Context of β-Keto Ester Chemistry

The chemistry of β-keto esters, the class to which this compound belongs, has a rich history that is fundamental to modern organic synthesis. The journey began in 1863 when Anton Geuther reported that treating ethyl acetate (B1210297) with sodium metal resulted in the formation of a new substance, which was later identified as ethyl acetoacetate. shivajicollege.ac.inyale.eduyale.edu This reaction, the first synthesis of a β-keto ester, is now recognized as the acetoacetic ester condensation. yale.eduyale.edu

The field was significantly advanced by the work of German chemist Rainer Ludwig Claisen. In 1887, Claisen published his extensive work on the condensation reactions of esters in the presence of a strong base. wikipedia.orgnumberanalytics.com He correctly identified that the base (e.g., sodium ethoxide), not sodium metal, was the true condensing agent and generalized the reaction scope. yale.eduyale.edu This carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound is now universally known as the Claisen condensation. wikipedia.orgnumberanalytics.comnumberanalytics.com The discovery and elucidation of these reactions established β-keto esters as pivotal and versatile intermediates in organic synthesis, a role they continue to play today. numberanalytics.com

Data Tables

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17448-81-6 epa.gov |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

Spectroscopic Data

| Spectrum | Details | Source |

| ¹H NMR | (200MHz, MeOD) δ 2.78 (2H, q), 2.32 (3H, s), 1.12 (3H, t) | rsc.org |

| ¹³C NMR | (50MHz, MeOD) δ 167.5, 155.4, 149.9, 109.0, 21.0, 13.9, 12.9 | rsc.org |

Mentioned Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| Ethyl acetoacetate | Ethyl 3-oxobutanoate |

| Ethyl propionylacetate | Ethyl 3-oxopentanoate (B1256331) |

| Urea | Urea |

| Hydrazine (B178648) | Diazane |

| Sodium ethoxide | Sodium ethoxide |

| Ethyl acetate | Ethyl acetate |

| Sodium | Sodium |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-7(11)8(6(3)10)9(12)13-5-2/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEMCNGCJQPXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499088 | |

| Record name | Ethyl 2-acetyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17448-81-6 | |

| Record name | Ethyl 2-acetyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Acetyl 3 Oxopentanoate and Analogues

Classical Condensation Reactions

Classical condensation reactions form the cornerstone for constructing the carbon skeleton of β-dicarbonyl compounds, including ethyl 2-acetyl-3-oxopentanoate. These methods typically involve the formation of new carbon-carbon bonds through the reaction of enolates with acylating agents.

Claisen Condensation and its Variants

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wordpress.com For the synthesis of analogues, a crossed Claisen condensation, involving two different esters, can be employed. For instance, the reaction of ethyl acetate (B1210297) and ethyl propanoate in the presence of a base like sodium ethoxide can produce ethyl 3-oxopentanoate (B1256331).

The general mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of an alkoxide group yields the β-keto ester. The reaction is often driven to completion by the deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen between the two carbonyl groups.

Variants of the Claisen condensation, such as the Dieckmann condensation, are used for intramolecular reactions to form cyclic β-keto esters, but the fundamental principle of enolate-ester condensation remains the same. The choice of base and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

| Reaction Type | Reactants | Base | Product Example |

| Crossed Claisen Condensation | Ethyl Acetate, Ethyl Propanoate | Sodium Ethoxide | Ethyl 3-oxopentanoate |

Acylation of Active Methylene (B1212753) Compounds

A highly effective method for synthesizing this compound and related structures is the acylation of active methylene compounds. organic-chemistry.org Compounds like ethyl acetoacetate (B1235776) possess a particularly acidic methylene group flanked by two carbonyl groups, making them ideal substrates for this reaction. wordpress.com

The synthesis typically involves the formation of an enolate from the active methylene compound using a base. This enolate is then acylated with an appropriate acylating agent, such as an acid chloride. For example, to synthesize an analogue, the sodium salt of ethyl acetoacetate can be reacted with (R)-2-[4-(4-trifluoromethylphenoxy)phenoxy]propionic acid chloride to yield ethyl (R)-2-acetyl-4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-oxopentanoate. prepchem.com Similarly, reacting the magnesium enolate of an acetoacetate with an acid chloride, in the presence of a tertiary amine like triethylamine, is a documented method for preparing 3-oxocarboxylic acid esters. google.com

This acylation can be followed by the removal of the initial acetyl group if the target is a simple β-keto ester rather than a tri-carbonyl compound. google.com

| Active Methylene Compound | Acylating Agent | Base/Catalyst | Product Example |

| Ethyl acetoacetate | Propionyl chloride | Pyridine | This compound |

| Ethyl acetoacetate magnesium enolate | Benzoyl chloride | Triethylamine | Ethyl benzoylacetate google.com |

| Ethyl acetoacetate | (R)-2-[4-(4-trifluoromethylphenoxy)phenoxy]propionic acid chloride | Sodium ethoxide | Ethyl (R)-2-acetyl-4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-oxopentanoate prepchem.com |

Condensation and Subsequent Hydrolysis Routes

Another synthetic pathway involves an initial condensation reaction to build a more complex intermediate, which is then selectively hydrolyzed to yield the desired product. This strategy is particularly useful when direct acylation is challenging or leads to side products.

A documented method for preparing ethyl propionylacetate, an analogue, involves the condensation of ethyl acetoacetate with propionyl chloride. google.com This forms an intermediate, α-acetyl propionylacetic acid ethyl ester. This intermediate is then subjected to hydrolysis, often using aqueous ammonia (B1221849), to selectively remove the acetyl group. google.com The reaction is completed by acidification with an acid like hydrochloric acid to furnish the final product. google.com This deacetylation step is a key feature of this route, allowing for the transformation of a readily available starting material into a more complex β-keto ester. google.com

This approach has also been applied to the synthesis of β-keto amides and β-keto thioesters, where the selective hydrolysis of α-oxo ketene (B1206846) N,S-acetals can be switched by using either an acid or a base to yield the desired product. beilstein-journals.org

| Starting Material | Intermediate | Hydrolysis Conditions | Final Product |

| Ethyl acetoacetate | α-Acetyl propionylacetic acid ethyl ester | 1. Aqueous ammonia 2. Hydrochloric acid | Ethyl propionylacetate google.com |

| α-Oxo ketene N,S-acetals | N/A | Dodecylbenzenesulfonic acid in water | β-Keto thioesters beilstein-journals.org |

| α-Oxo ketene N,S-acetals | N/A | Sodium hydroxide (B78521) in water | β-Keto amides beilstein-journals.org |

Esterification Routes from Precursor Acids

The synthesis of this compound can also be achieved through the esterification of its corresponding carboxylic acid, 2-acetyl-3-oxopentanoic acid. Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. chemguide.co.uk

This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. chemguide.co.uk For instance, 2-ethyl-3-oxopentanoic acid can be esterified with methanol (B129727) using an acid catalyst to produce methyl 2-ethyl-3-oxopentanoate.

While direct synthesis from the acid is a viable route, the precursor acid itself may be synthesized via methods like the hydrolysis of a corresponding ester, such as methyl 2-methyl-3-oxopentanoate.

| Precursor Acid | Alcohol | Catalyst | Ester Product |

| 2-Ethyl-3-oxopentanoic acid | Methanol | Acid catalyst | Methyl 2-ethyl-3-oxopentanoate |

| Carboxylic Acid (General) | Ethanol | Sulfuric Acid | Ethyl Ester chemguide.co.uk |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the reduction or elimination of hazardous solvents and reagents, are being applied to the synthesis of fine chemicals, including β-keto esters.

Solvent-Free and Mechanochemical Methods

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has emerged as a powerful green chemistry tool. researchgate.net These reactions are often performed in the absence of a solvent, which significantly reduces waste and potential environmental impact. nih.gov

Ball milling has been successfully employed for the synthesis of various organic compounds. For example, the solvent-free synthesis of sulfur-functionalized ketones and esters has been achieved by ball milling thiols and α,β-unsaturated carbonyl compounds with potassium carbonate as a catalyst. nih.gov Research has also demonstrated the fast, solvent-free, and highly enantioselective fluorination of β-keto esters using a planetary ball mill. researchgate.net This highlights the potential of mechanochemistry to not only be environmentally benign but also to afford high levels of stereoselectivity. These methods represent a promising frontier for the future synthesis of this compound and its analogues. google.com.hk

| Method | Reactants | Conditions | Key Advantage |

| Mechanochemical Fluorination | β-Keto esters, N-fluorobenzenesulfonimide | Planetary ball mill, Chiral copper catalyst | Solvent-free, high enantioselectivity researchgate.net |

| Mechanochemical Sulfenylation | α,β-Unsaturated ketones/esters, Thiols | Ball milling, Potassium carbonate | Solvent-free, high yields nih.gov |

Biocatalytic Synthesis Pathways

Biocatalytic methods offer a powerful alternative for the synthesis of this compound analogues, providing high stereoselectivity under mild reaction conditions. These enzymatic approaches are particularly valuable for producing chiral molecules, which are crucial intermediates in various fields.

The primary biocatalytic transformations for β-ketoesters involve the asymmetric reduction of a ketone moiety to a hydroxyl group. A variety of microorganisms and isolated enzymes have been studied for their ability to catalyze the stereoselective reduction of prochiral ketones. researchgate.net For instance, the bioreduction of β-ketoesters like ethyl 3-oxopentanoate has been successfully demonstrated using various plant and microbial biocatalysts to yield the corresponding optically pure β-hydroxy esters. researchgate.net

Enzymes such as oxidoreductases are central to these synthetic strategies. Dynamic kinetic resolution (DKR) is a particularly effective technique that combines the kinetic resolution of a racemic substrate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer product. conicet.gov.ar For example, the DKR of racemic 2-methyl-3-oxopentanoate has been achieved using monooxygenase enzymes. conicet.gov.ar Baeyer-Villiger monooxygenases (BVMOs), such as Phenylacetaldehyde Monooxygenase (PAMO), have shown excellent enantioselectivity (ee ≥99%) in the oxidation of bulky ketoesters like racemic ethyl 2-acetylpent-4-enoate. conicet.gov.ar These biooxidations can be scaled up to produce α-acylated hydroxyesters in moderate to high yields. conicet.gov.ar

Chemoenzymatic synthesis, which combines enzymatic and traditional chemical steps, allows for the construction of complex molecules. A notable example is the synthesis of the aggregation pheromone (2S,3R)-1-ethylpropyl 3-hydroxy-2-methylpentanoate from methyl 3-oxopentanoate. researchgate.net This process utilized a stereoselective ketone reduction catalyzed by a biocatalyst as a key step, achieving high diastereomeric (98% de) and enantiomeric (>99% ee) purity. researchgate.net

| Enzyme/Biocatalyst Type | Substrate Example | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Plant and Microbial Biocatalysts | Ethyl 3-oxopentanoate | Asymmetric ketone reduction | Produces optically pure β-hydroxy esters. | researchgate.net |

| Phenylacetaldehyde Monooxygenase (PAMO) | Racemic ethyl 2-acetylpent-4-enoate | Baeyer-Villiger oxidation | Achieved excellent enantioselectivity (ee ≥99%) for the (S)-enantiomer. | conicet.gov.ar |

| Oxidoreductases with DKR | Racemic 2-methyl-3-oxopentanoate | Dynamic Kinetic Resolution (DKR) | The presence of an organic co-solvent (5% v/v tBuOMe) led to higher conversion and optical purity. | conicet.gov.ar |

| Isolated Ketoreductases (KREDs) | Ethyl acetoacetate analogues | Enantiodivergent ketone reduction | Heterogeneous biocatalysts allowed for the synthesis of both (R)- and (S)-β-hydroxy esters. | rsc.org |

Optimization of Synthetic Pathways and Reaction Parameters

The efficiency of synthetic routes to produce this compound and its analogues is highly dependent on the optimization of reaction parameters. Key variables include temperature, catalyst type and concentration, solvent, and reactant molar ratios. Fine-tuning these conditions is critical for maximizing product yield, minimizing side-product formation, and ensuring the economic viability of the synthesis.

A case study in optimization is the Michael addition of ethyl acetoacetate to chalcone, which produces an adduct that can subsequently cyclize. scielo.br The reaction was investigated under various conditions to maximize the yield of the Michael adduct and the cyclized product. The use of a phase transfer catalyst, triethylbenzylammonium chloride (TEBAC), in the absence of a solvent and with catalytic potassium hydroxide (KOH), significantly accelerated the reaction, leading to a 98% combined yield in just 15 minutes at 60 °C. scielo.br This demonstrates the profound impact of catalyst selection and temperature on reaction outcomes.

Enzymatic syntheses also require rigorous optimization. The enzymatic transesterification of methyl-4-methyl-3-oxopentanoate with n-butanol using Novozym 435 as the biocatalyst was optimized using Response Surface Methodology (RSM). researchgate.net The study identified the optimal conditions to be a reaction time of 6 hours, a temperature of 55 °C, an enzyme amount of 104 mg, and a substrate molar ratio of 0.01 mol of the ketoester to 0.03 mol of n-butanol. researchgate.net Under these optimized parameters, a transesterification percentage of 87% was achieved. researchgate.net

Temperature is another universally critical parameter. In the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from ethyl 2-diazo-3-oxobutanoate, the reaction temperature was systematically increased. nih.gov The yield of the desired product improved from 41% at 110 °C to 64% at 120 °C, and finally to 70% at 140 °C, highlighting the direct correlation between temperature and reaction efficiency within a specific range. nih.gov

| Entry | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | None | Room Temp. | 24 h | Trace |

| 2 | KOH | 60 | 4 h | 70 |

| 3 | TEBAC/KOH | Room Temp. | 1 h | 95 |

| 4 | TEBAC/KOH | 60 | 15 min | 98 |

| Parameter | Optimized Value |

|---|---|

| Temperature | 55 °C |

| Enzyme Amount (Novozym 435) | 104 mg |

| Substrate Molar Ratio (ester:alcohol) | 1:3 |

| Reaction Time | 6 h |

| Resulting Conversion | 87% |

Reactivity Profile and Mechanistic Elucidation of Ethyl 2 Acetyl 3 Oxopentanoate

Enolate Formation and Keto-Enol Tautomerism Dynamics

Ethyl 2-acetyl-3-oxopentanoate is a β-dicarbonyl compound that exhibits keto-enol tautomerism, a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing an alkene and an alcohol). masterorganicchemistry.com This phenomenon is central to its reactivity. The hydrogen atom located on the carbon between the three carbonyl groups (the α-carbon) is particularly acidic due to the powerful electron-withdrawing and resonance-stabilizing effects of the adjacent ester, ketone, and acetyl groups.

Under basic conditions, a proton can be removed from this α-carbon to form a highly stabilized enolate anion. libretexts.org This enolate is a key nucleophilic intermediate. Under acidic conditions, protonation of one of the carbonyl oxygens facilitates the formation of the enol tautomer. libretexts.org The equilibrium between the keto and enol forms is influenced by factors such as the solvent; polar solvents can affect the stability of each tautomer differently. masterorganicchemistry.com The presence of multiple carbonyl groups and steric hindrance from the substituents can also alter the kinetics and equilibrium position compared to simpler β-keto esters.

Keto-Enol Tautomers of this compound

| Keto Form | Enol Form (One Possible Tautomer) |

|---|---|

| The primary, more stable form of the compound under standard conditions. | A less stable isomer that is crucial for the compound's reactivity as a nucleophile at the alpha-carbon. |

Nucleophilic Addition and Substitution Reactions

The structure of this compound features three electrophilic carbonyl carbons, making it susceptible to attack by various nucleophiles. These reactions can be categorized as nucleophilic additions or nucleophilic acyl substitutions.

Nucleophilic Addition: The ketone and acetyl carbonyl groups readily undergo nucleophilic addition. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, will add to these sites to form tertiary alcohols after an acidic workup. The enolate form of the compound is itself a potent carbon nucleophile, capable of reacting with electrophiles like alkyl halides in alkylation reactions. acs.org

Nucleophilic Acyl Substitution: The ethyl ester group is susceptible to nucleophilic acyl substitution. pressbooks.pub Reaction with nucleophiles like amines or alkoxides can replace the ethoxy group, leading to the formation of amides or different esters (transesterification), respectively. These reactions often require heat or catalysis. pressbooks.pub The choice of nucleophile and reaction conditions determines which carbonyl group reacts preferentially.

Cyclization Reactions for Carbocyclic and Heterocyclic Systems

This compound is a valuable precursor for synthesizing both carbocyclic (all-carbon rings) and heterocyclic (rings containing at least one non-carbon atom) systems. Its multiple reactive sites can be exploited to construct complex ring structures.

A prominent example is the synthesis of pyrazole (B372694) derivatives, an important class of heterocycles. The reaction of acylated ethyl acetoacetates with hydrazine (B178648) leads to the formation of 3-substituted pyrazolin-5-ones through a deacetylation-condensation sequence. researchgate.net In this process, hydrazine acts as a dinucleophile, attacking two carbonyl centers, which is followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring. researchgate.net Such cyclization strategies are fundamental in medicinal chemistry, as pyrazole derivatives exhibit a broad spectrum of biological activities. researchgate.net

Furthermore, the compound can be modified to contain other functional groups that can participate in intramolecular cyclization reactions, such as the Dieckmann condensation, to form carbocyclic rings. The ability to serve as a linchpin in building diverse molecular frameworks underscores its synthetic utility. nih.gov

Oxidation and Reduction Transformations

The carbonyl groups in this compound can be selectively modified through oxidation and reduction reactions.

Reduction: The ketone moieties can be reduced to secondary alcohols using selective reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not reduce the less reactive ester group. For the complete reduction of all three carbonyl groups, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required, which would convert the ketone and acetyl groups to secondary alcohols and the ethyl ester to a primary alcohol.

Oxidation: The compound can be oxidized, although this often leads to cleavage of the carbon-carbon bonds. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can break the bonds adjacent to the carbonyl groups, resulting in the formation of smaller carboxylic acids. vulcanchem.com The specific products depend on the strength of the oxidizing agent and the reaction conditions.

Summary of Oxidation and Reduction Reactions

| Transformation | Reagent(s) | General Product Type | Reference |

|---|---|---|---|

| Selective Ketone Reduction | Sodium Borohydride (NaBH₄) | Diol-ester | |

| Exhaustive Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Triol | |

| Oxidative Cleavage | Potassium Permanganate (KMnO₄) | Carboxylic Acids | vulcanchem.com |

Comparative Reactivity with Related β-Keto Esters

The reactivity of this compound is best understood by comparing it to simpler, related β-keto esters like ethyl acetoacetate (B1235776) and ethyl 3-oxopentanoate (B1256331) (ethyl propionylacetate).

Compared to ethyl acetoacetate, this compound possesses an additional acyl group. This has several consequences:

Acidity: The α-hydrogen is significantly more acidic than in ethyl acetoacetate due to the inductive and resonance effects of three, rather than two, electron-withdrawing carbonyl groups. This facilitates easier enolate formation.

Steric Hindrance: The presence of the additional acetyl group increases steric congestion around the α-carbon. This can hinder the approach of bulky nucleophiles or electrophiles, potentially slowing down reaction rates compared to less substituted analogues.

Reaction Complexity: With three distinct carbonyl groups, the potential for side reactions is higher. Achieving selective transformation at one site requires careful control of reagents and conditions, whereas reactions with ethyl acetoacetate are generally more straightforward.

Reactivity Comparison of β-Keto Esters

| Compound | Key Structural Feature | Relative α-Hydrogen Acidity | Steric Hindrance at α-Carbon |

|---|---|---|---|

| Ethyl acetoacetate | Single acetyl group | Standard | Low |

| Ethyl 3-oxopentanoate | Single propionyl group | Similar to ethyl acetoacetate | Slightly higher than ethyl acetoacetate |

| This compound | Acetyl and propionyl groups flanking the α-carbon | High | High |

Applications of Ethyl 2 Acetyl 3 Oxopentanoate in Advanced Organic Synthesis

Building Block for Complex Polyfunctional Molecules

The unique architecture of ethyl 2-acetyl-3-oxopentanoate, characterized by its β-keto ester and diketone motifs, provides multiple sites for synthetic modification. This structural complexity allows chemists to selectively perform reactions such as hydrolysis, reductions, and condensation reactions to build intricate molecular frameworks. smolecule.com The presence of two distinct ketone groups and an ester group enables a stepwise or selective functionalization, leading to the creation of polyfunctional molecules that would be challenging to assemble through other methods.

The reactivity of the compound is centered around its carbonyl groups and the adjacent carbon atoms. These sites can undergo nucleophilic attack or act as nucleophiles themselves after deprotonation, facilitating carbon-carbon bond formation. This versatility makes it an ideal building block for creating larger, more complex organic structures.

Table 1: Reactive Sites and Potential Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Ester Group | Hydrolysis, Transesterification | Carboxylic acids, Different esters |

| Ketone Groups | Reduction, Condensation | Alcohols, Heterocycles |

| α-Carbons | Alkylation, Acylation | Substituted β-keto esters |

Precursor in Heterocyclic Compound Synthesis

The arrangement of carbonyl groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3- and 1,5-relationship of its oxygen atoms is perfectly suited for cyclocondensation reactions with dinucleophilic reagents like hydrazines, ureas, and amidines to form five- and six-membered rings, which are core structures in many biologically active molecules. bu.edu.egnih.govpharmajournal.net

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from 1,3-dicarbonyl compounds is a well-established method in heterocyclic chemistry, often referred to as the Knorr pyrazole synthesis. pharmajournal.net this compound and similar acylated β-ketoesters serve as ideal substrates for this transformation. The reaction with hydrazine (B178648) or its derivatives proceeds through a condensation-cyclization sequence. For instance, the reaction of acylated ethyl acetoacetates with hydrazine monohydrochloride can yield pyrazole derivatives in high yields. rsc.orgresearchgate.net This reaction typically involves an initial nucleophilic attack by hydrazine on one of the ketone groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. nih.gov These pyrazole derivatives are valuable scaffolds in medicinal and agricultural chemistry. researchgate.net

Pyrimidines: Pyrimidine (B1678525) rings, the core of nucleobases, are commonly synthesized by reacting a three-carbon 1,3-bifunctional unit with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.egnih.gov this compound provides the required three-carbon backbone. The condensation reaction involves the two ketone groups reacting with the amine groups of urea or a similar reagent to form a dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine. gsconlinepress.comsemanticscholar.org A notable application of a related compound, ethyl 2-fluoro-3-oxopentanoate, is in the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate for the broad-spectrum antifungal agent Voriconazole. nbinno.com This highlights the industrial relevance of this synthetic route.

Oxazoles: While direct cyclization to an oxazole (B20620) is not the primary reaction, this compound is a versatile precursor that can be readily converted into suitable intermediates for oxazole synthesis. A common route to oxazoles is the Bredereck synthesis, which involves the reaction of an α-haloketone with an amide. ijpsonline.com The α-carbons of this compound can be halogenated to form an α-haloketone derivative, which can then undergo cyclocondensation with an amide to furnish a polysubstituted oxazole ring.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a fundamental method for creating thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. rsc.orgresearchgate.net Similar to oxazole synthesis, this compound can be transformed into the required α-haloketone intermediate. Subsequent reaction with a thioamide, thiourea, or thiosemicarbazide (B42300) leads to the formation of the thiazole ring. rsc.orgnih.gov Thiazole moieties are present in numerous biologically active compounds, making this a valuable synthetic application. fabad.org.tr

The functional groups within this compound allow for the synthesis of not only simple heterocycles but also more complex fused systems. This can be achieved by designing the initial heterocyclic synthesis to leave a reactive handle, such as the ester or a ketone group, available for a subsequent annulation (ring-forming) reaction. For example, a pyrimidine derivative formed from the initial cyclization can be designed to undergo a second cyclization to form a thiazolo[3,2-a]pyrimidine, a class of compounds with known biological activities. researchgate.net Similarly, 3(5)-aminopyrazoles, which can be synthesized from β-keto nitrile precursors related to our title compound, are common starting materials for fused pyrazolo[1,5-a]pyrimidines. mdpi.com

Oxazole and Thiazole Systems

Intermediate in the Synthesis of Agrochemicals

This compound and the heterocyclic systems derived from it play a role in the development of modern agrochemicals. lookchem.comsmolecule.com Many commercial herbicides, insecticides, and fungicides are based on heterocyclic scaffolds, particularly pyrazoles and pyrimidines. researchgate.netgsconlinepress.com The ability to efficiently synthesize substituted versions of these rings using precursors like this compound allows for the creation of libraries of compounds that can be screened for desired agricultural activity. The pyrazole ring, for instance, is a well-known toxophore in several classes of insecticides and herbicides. researchgate.net

Role in Pharmaceutical Intermediate Synthesis

The versatility of this compound makes it a valuable intermediate in the pharmaceutical industry. lookchem.comsmolecule.com It serves as a starting point for the synthesis of various active pharmaceutical ingredients (APIs). Pharmacokinetic studies have revealed that ethyl 2-acetyl-4-oxopentanoate, a closely related structure, can be metabolized into pyridazine (B1198779) derivatives that show promise as drugs for treating neuropathic pain by binding to the α2δ subunit. biosynth.com

Furthermore, structural analogs of this compound are critical intermediates in the synthesis of established drugs. The anti-inflammatory drug Etodolac is synthesized from an intermediate derived from the acylation of acetoacetic esters, a similar process to the synthesis of the title compound. google.com As previously mentioned, the antifungal agent Voriconazole is produced using an intermediate synthesized from a fluorinated analog, ethyl 2-fluoro-3-oxopentanoate. nbinno.com These examples underscore the importance of this class of β-dicarbonyl compounds in accessing complex and therapeutically important molecules.

Table 2: Examples of Pharmaceutical Products Derived from this compound Analogs

| Precursor Analog | Pharmaceutical Product/Class | Therapeutic Area |

|---|---|---|

| Ethyl 2-fluoro-3-oxopentanoate | Voriconazole | Antifungal |

| Acylated Acetoacetic Ester | Etodolac | Anti-inflammatory |

Biocatalytic and Enzymatic Transformations Involving Ethyl 2 Acetyl 3 Oxopentanoate

Enzyme-Catalyzed Reactions and Stereoselective Transformations

There is a lack of specific published research detailing enzyme-catalyzed reactions, such as reductions or hydrolyses, using ethyl 2-acetyl-3-oxopentanoate as a substrate. While ketoreductases and hydrolases are commonly employed for the stereoselective transformation of related β-keto esters, specific examples, including data on conversion rates and enantiomeric excess for this particular compound, are not available in the searched scientific literature.

Interaction with Enzyme Systems in Metabolic Pathways

Information regarding the direct interaction of this compound with specific enzyme systems within metabolic pathways is not documented in the available search results. Studies on related molecules suggest that β-keto esters can serve as substrates for various metabolic enzymes, but specific data for this compound is absent.

Biocatalysis for Chiral Product Synthesis

While biocatalysis is a powerful tool for the synthesis of chiral products from prochiral ketones, there are no specific examples in the provided literature of using this compound as a starting material for the biocatalytic production of chiral alcohols or other valuable chiral synthons.

Computational and Theoretical Studies on Ethyl 2 Acetyl 3 Oxopentanoate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of ethyl 2-acetyl-3-oxopentanoate. These studies focus on the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

Key aspects of the electronic structure that are investigated include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the LUMO surface can help in identifying electrophilic sites, which are prone to attack by nucleophiles.

Furthermore, quantum chemical methods allow for the calculation of various molecular properties that provide a deeper understanding of the electronic environment. These properties are summarized in the table below.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Significance |

| Molecular Formula | C9H14O4 | Identifies the elemental composition of the molecule. epa.gov |

| Average Mass | 186.207 g/mol | Represents the mass of one mole of the compound. epa.gov |

| Monoisotopic Mass | 186.089209 g/mol | The exact mass of the most abundant isotope combination. epa.gov |

| Hydrogen Bond Acceptor Count | 3 | Indicates the number of sites that can accept a hydrogen bond. |

| Rotatable Bond Count | 5 | Suggests the degree of conformational flexibility in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of this compound. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior in different environments, such as in various solvents.

The conformational flexibility of this compound arises from the presence of five rotatable bonds. MD simulations can track the torsional angles of these bonds to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For example, steric hindrance between the acetyl and ethyl ester groups can favor certain conformations over others, which in turn can affect the accessibility of reactive sites.

The general methodology for such simulations involves several key steps:

System Setup: An initial 3D structure of the molecule is placed in a simulation box, often filled with a chosen solvent to mimic experimental conditions.

Energy Minimization: The system's energy is minimized to remove any unfavorable atomic clashes or high-energy conformations.

Equilibration: The system is gradually heated to the desired temperature and equilibrated to ensure a stable starting point for the production simulation.

Production Run: The simulation is run for a significant length of time to sample a wide range of conformations.

Analysis: The resulting trajectory is analyzed to identify dominant conformations, calculate energetic properties, and understand the dynamic behavior of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a valuable asset in investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Transition state modeling, often performed using quantum mechanical methods, allows for the calculation of activation energies. A lower activation energy indicates a faster reaction. This type of analysis can be used to predict the feasibility of various reactions, such as aldol (B89426) or Claisen condensations, in which this compound might participate.

For instance, in a nucleophilic addition to one of the carbonyl groups, computational models can help determine which carbonyl is more susceptible to attack and can elucidate the stereochemical outcome of the reaction.

Prediction of Reactivity and Selectivity

The insights gained from computational studies on electronic structure, conformational analysis, and reaction mechanisms can be integrated to predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity Prediction: The electronic properties, such as the distribution of charges and the energies of frontier orbitals, can predict whether the molecule will act as a nucleophile or an electrophile under specific conditions. For example, the presence of multiple carbonyl groups suggests that the compound can act as an electrophile at the carbonyl carbons.

Selectivity Prediction: In molecules with multiple reactive sites, such as this compound, predicting which site will react preferentially is crucial. Computational models can help determine the relative reactivity of the different carbonyl groups and the acidic α-hydrogens. This allows for the prediction of regioselectivity in reactions. Furthermore, for reactions that can produce stereoisomers, computational methods can predict the enantioselectivity or diastereoselectivity by analyzing the energies of the different transition states leading to each stereoisomer.

The predictive power of these computational methods is a significant advantage in modern chemical research, enabling the rational design of experiments and the development of new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-acetyl-3-oxopentanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via Claisen condensation of ethyl acetoacetate derivatives with acyl chlorides or esters under basic conditions. Catalysts such as sodium ethoxide or lithium diisopropylamide (LDA) are often employed to deprotonate the β-keto ester, facilitating nucleophilic attack. Solvent choice (e.g., THF, ethanol) and temperature control (0–25°C) critically affect reaction kinetics and side-product formation. Purification via fractional distillation or preparative HPLC ensures high purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : NMR (δ ~2.3–2.6 ppm for acetyl protons, δ ~4.1–4.3 ppm for ethoxy group) and NMR (δ ~200–210 ppm for ketone carbons).

- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1710 cm (ketone C=O).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 158 [M] for related β-keto esters) .

Advanced Research Questions

Q. How can enantioselective hydrogenation be applied to this compound derivatives to synthesize chiral intermediates?

- Methodological Answer : Ru(II) complexes with chiral ligands like (R)-BINAP enable asymmetric hydrogenation of β-keto esters. Optimized conditions (50 bar H, 50°C, methanol) achieve enantiomeric excess (ee) >98% for reduced hydroxy esters. Substrate-to-catalyst ratios up to 20,000:1 ensure cost-effective scalability. Post-reaction, chiral HPLC or enzymatic resolution isolates enantiomers .

Q. What computational methods are used to model the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in enolate formation. Molecular dynamics (MD) simulations assess solvent effects on transition states. Software like Gaussian or ORCA validates experimental data, while crystallographic refinement tools (SHELXL) resolve electron density maps for tautomeric forms .

Q. How do reaction conditions impact tautomeric equilibria in this compound, and how is this monitored experimentally?

- Methodological Answer : Keto-enol tautomerism is pH- and solvent-dependent. -NMR in DMSO-d quantifies enol content (δ ~12–14 ppm for enolic OH). Kinetic studies using stopped-flow UV-Vis spectroscopy monitor tautomerization rates. Low-temperature X-ray crystallography (via SHELX programs) captures dominant tautomeric states .

Data Analysis and Optimization

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation of this compound?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity. X-ray crystallography (SHELXL refinement) provides unambiguous bond-length and angle data. Discrepancies in mass spectra require high-resolution MS (HRMS) to distinguish isobaric impurities .

Q. What strategies optimize yield in large-scale synthesis while minimizing diketone side products?

- Methodological Answer : Slow addition of acylating agents to cooled (-10°C) β-keto ester solutions reduces polyacylation. In situ IR monitors reaction progress. Continuous flow reactors enhance mixing and heat transfer, suppressing side reactions. Post-synthesis, liquid-liquid extraction removes unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.